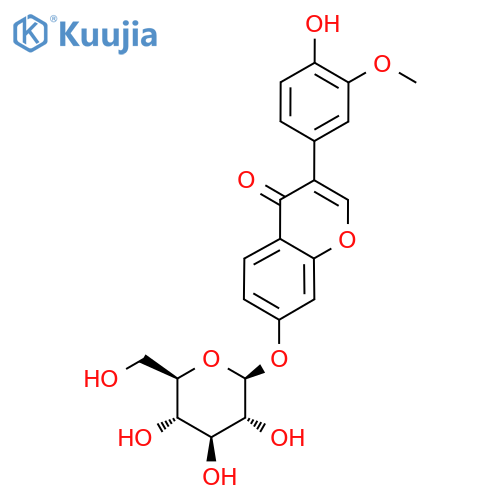Cas no 200127-80-6 (3'-Methoxydaidzin)

3'-Methoxydaidzin 化学的及び物理的性質
名前と識別子
-
- 3'-Methoxydaidzin
- AKOS040761104
- CS-0158733
- FS-6899
- 3 inverted exclamation marka-Methoxydaidzin
- 3-(4-Hydroxy-3-methoxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
- CHEMBL3426717
- 200127-80-6
- HY-N9106
- 3-(4-hydroxy-3-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
- DA-69976
-
- インチ: 1S/C22H22O10/c1-29-16-6-10(2-5-14(16)24)13-9-30-15-7-11(3-4-12(15)18(13)25)31-22-21(28)20(27)19(26)17(8-23)32-22/h2-7,9,17,19-24,26-28H,8H2,1H3/t17-,19-,20+,21-,22-/m1/s1
- InChIKey: RSHRXECKTMWGSX-MIUGBVLSSA-N
- ほほえんだ: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O)OC1=CC=C2C(C(C3C=CC(=C(C=3)OC)O)=COC2=C1)=O
計算された属性
- せいみつぶんしりょう: 446.12129689g/mol
- どういたいしつりょう: 446.12129689g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 32
- 回転可能化学結合数: 5
- 複雑さ: 698
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 155
じっけんとくせい
- 色と性状: Yellow powder
3'-Methoxydaidzin セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
3'-Methoxydaidzin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2958-10 mg |
3'-Methoxydaidzin |
200127-80-6 | 10mg |
¥2289.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M68940-5 mg |
3'-Methoxydaidzin |
200127-80-6 | 5mg |
¥5120.0 | 2021-09-08 | ||
| ChemFaces | CFN89443-10mg |
3'-Methoxydaidzin |
200127-80-6 | >=98% | 10mg |
$218 | 2021-07-22 | |
| ChemFaces | CFN89443-10mg |
3'-Methoxydaidzin |
200127-80-6 | >=98% | 10mg |
$218 | 2023-09-19 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2958-10mg |
3'-Methoxydaidzin |
200127-80-6 | 10mg |
2023-09-08 |
3'-Methoxydaidzin 関連文献
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
3'-Methoxydaidzinに関する追加情報
Exploring 3'-Methoxydaidzin (CAS No. 200127-80-6): A Comprehensive Guide to Its Properties and Applications
3'-Methoxydaidzin (CAS No. 200127-80-6) is a bioactive isoflavone derivative gaining attention in nutraceutical and pharmaceutical research. This compound, structurally related to daidzin, features a methoxy group at the 3' position, enhancing its metabolic stability and bioavailability. As interest in plant-derived therapeutics grows, 3'-Methoxydaidzin emerges as a promising candidate due to its potential antioxidant, anti-inflammatory, and estrogen-modulating properties.
Recent studies highlight 3'-Methoxydaidzin's role in modulating cellular pathways linked to oxidative stress. Researchers are investigating its ability to scavenge free radicals, a property highly relevant to anti-aging formulations and neuroprotective therapies. Unlike its parent compound daidzein, the methoxy substitution may improve blood-brain barrier penetration, sparking interest in applications for cognitive health supplements.
The compound's interaction with estrogen receptors (ER-α and ER-β) positions it as a subject in women's health research. Preliminary data suggest selective ER modulation, making 3'-Methoxydaidzin a potential alternative to conventional hormone therapies. This aligns with current consumer trends toward natural hormone balance solutions and phytoestrogen-rich supplements.
From a biochemical perspective, 3'-Methoxydaidzin demonstrates unique pharmacokinetics. The methoxy group reduces first-pass metabolism compared to non-methylated isoflavones, potentially enhancing oral bioavailability. This characteristic addresses a common limitation in isoflavone-based nutraceuticals, where poor absorption often diminishes therapeutic effects.
In the context of metabolic health, emerging research explores 3'-Methoxydaidzin's influence on glucose metabolism and lipid profiles. In vitro studies indicate potential AMPK activation, connecting the compound to weight management and blood sugar regulation mechanisms. These findings respond to growing consumer interest in natural diabetes support compounds.
The compound's stability under various pH conditions makes it suitable for diverse functional food applications. Unlike many polyphenols, 3'-Methoxydaidzin maintains structural integrity in both acidic and alkaline environments, expanding its potential use in fortified beverages and dietary supplements. This stability profile addresses formulation challenges common in plant-based bioactive delivery systems.
Analytical methods for 3'-Methoxydaidzin quantification continue to evolve. Advanced techniques like UHPLC-MS/MS now enable precise measurement in complex matrices, supporting quality control in nutraceutical manufacturing. Standardization remains crucial as demand grows for authenticated botanical extracts with verified bioactive content.
Future research directions for 3'-Methoxydaidzin (CAS No. 200127-80-6) include clinical validation of its therapeutic potential and exploration of synergistic combinations with other phytonutrients. As the scientific community seeks alternatives to synthetic compounds, this naturally derived molecule represents an exciting frontier in precision nutrition and preventive healthcare solutions.
200127-80-6 (3'-Methoxydaidzin) 関連製品
- 2344680-87-9(2-Thiophenecarbonitrile, 5-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)-)
- 371251-54-6(5-Bromo-2,2-dimethyl-1-hydroxyindane)
- 2034570-71-1(1-(5-cyclopropylpyridin-3-yl)methyl-3-(1,3-thiazol-2-yl)urea)
- 7498-80-8(2-methyl-4-(naphthalen-1-yl)butanoic acid)
- 1784113-58-1(6-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-4-carboxylic acid)
- 1361665-19-1(2-Fluoro-3-(perchlorophenyl)pyridine-5-methanol)
- 19920-34-4(1H-Imidazole-4-hexanoicacid, 2,3-dihydro-5-methyl-e,2-dioxo-)
- 946303-65-7(1-(4-fluorophenyl)-3-{4-(2-methyl-6-propoxypyrimidin-4-yl)aminophenyl}urea)
- 97509-70-1((E)-2-(2-Acetylhydrazono)-2-phenylacetic acid)
- 1806792-35-7(3-Amino-6-(bromomethyl)-2-(difluoromethyl)-4-hydroxypyridine)




